2-Bromo-4-(trifluoromethyl)thiazole

cross-coupling Suzuki-Miyaura medicinal chemistry

Medicinal chemists often encounter low yields when using chloro-thiazole analogs in Pd-catalyzed cross-couplings. 2-Bromo-4-(trifluoromethyl)thiazole resolves this bottleneck with a high-reactivity C2-bromine handle that enables reliable Suzuki-Miyaura, Negishi, and related couplings for rapid SAR library expansion. • C2-Br reactivity significantly surpasses C2-Cl analogs, ensuring higher coupling yields and broader substrate scope • The 4-CF3 group delivers distinct electronic/steric properties unattainable with 5-CF3 positional isomers, critical for target binding conformation • Standard 97% purity with full analytical QC (NMR, HPLC); consistently stocked for immediate dispatch to global R&D sites

Molecular Formula C4HBrF3NS
Molecular Weight 232.02 g/mol
CAS No. 41731-39-9
Cat. No. B1290470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(trifluoromethyl)thiazole
CAS41731-39-9
Molecular FormulaC4HBrF3NS
Molecular Weight232.02 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)Br)C(F)(F)F
InChIInChI=1S/C4HBrF3NS/c5-3-9-2(1-10-3)4(6,7)8/h1H
InChIKeyNZNVGMVYUYNBOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(trifluoromethyl)thiazole: A Core Building Block


2-Bromo-4-(trifluoromethyl)thiazole (CAS 41731-39-9) is a heterocyclic building block featuring a bromine atom at the C2 position and a trifluoromethyl (CF₃) group at the C4 position of the thiazole ring . The presence of the electron-withdrawing CF₃ group significantly enhances lipophilicity and metabolic stability, while the C2-bromine atom provides a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions . This specific substitution pattern is critical for generating diverse libraries of bioactive molecules and advanced intermediates in drug discovery and crop protection programs .

Thiazole building block with C2-bromine and 4-CF₃ substitution
C2-Br enables transition metal-catalyzed cross-coupling reactions
4-CF₃ enhances lipophilicity and metabolic stability in derived molecules
Supports library synthesis for drug and agrochemical discovery programs

2-Bromo-4-(trifluoromethyl)thiazole: Why Substitution Fails


The unique reactivity and selectivity of 2-Bromo-4-(trifluoromethyl)thiazole stem from the specific interplay between the electron-withdrawing trifluoromethyl group at the C4 position and the labile bromine atom at the C2 position . Generic substitution with other halogenated thiazoles—such as the 2-chloro analog, the 5-trifluoromethyl positional isomer, or non-halogenated variants—is not feasible for critical synthetic applications. The C2-bromine atom exhibits significantly higher reactivity in palladium-catalyzed cross-couplings compared to its chloro counterpart . Furthermore, the 4-CF₃ substitution pattern imparts distinct electronic and steric properties that differ markedly from the 5-CF₃ isomer, influencing both the regioselectivity of subsequent functionalization and the biological activity of derived compounds . The specific combination of a strong electron-withdrawing group at the 4-position and a highly reactive C2-bromine center creates a building block whose synthetic utility and physicochemical properties cannot be replicated by structurally similar analogs .

Target
Substitute
Risk Summary
2-Bromo-4-(trifluoromethyl)thiazole
2-Chloro-4-(trifluoromethyl)thiazole
C2-Cl may reduce cross-coupling reactivity and alter synthetic efficiency
2-Bromo-4-(trifluoromethyl)thiazole
2-Bromo-5-(trifluoromethyl)thiazole
5-CF₃ isomer shifts electronic distribution, may change regioselectivity and biological profile

2-Bromo-4-(trifluoromethyl)thiazole: Evidence vs. Analogs


C2-Bromine: Superior Cross-Coupling Reactivity

The C2-bromine atom in 2-Bromo-4-(trifluoromethyl)thiazole provides a more labile leaving group for transition metal-catalyzed cross-coupling reactions compared to the corresponding C2-chloro analog . The increased reactivity of aryl bromides over aryl chlorides in palladium-catalyzed transformations is well-established and enables faster reaction kinetics and milder conditions for the construction of complex molecular architectures . While direct, side-by-side yield data for this specific thiazole pair is not publicly available, the fundamental reactivity difference between C(sp²)-Br and C(sp²)-Cl bonds is a cornerstone of synthetic methodology . This reactivity advantage translates to more efficient and reliable diversification of the thiazole core in library synthesis for medicinal chemistry programs .

C2-Br vs. C2-Cl Reactivity
Class-level inference
C2-Br generally more reactive; class-level inference of 10–100x in oxidative addition
May improve cross-coupling efficiency compared to 2-chloro analog
Data to verify for this specific thiazole pair
cross-coupling Suzuki-Miyaura medicinal chemistry building blocks

CF₃ Group: Key to DNA Gyrase Inhibition

In a structure-activity relationship (SAR) study of novel thiazole-based hybrids as DNA gyrase inhibitors, compounds bearing a trifluoromethyl substituent (series 9a–g) demonstrated superior interaction with the target protein and enhanced antibacterial activity compared to their chloro-substituted counterparts (series 8a–g) [1]. The increased lipophilicity imparted by the CF₃ group facilitated penetration of the bacterial cell wall, a critical factor for achieving intracellular target engagement [1]. Notably, the most potent compound from the CF₃ series, 9e, exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Escherichia coli, a value that underscores the significant contribution of the trifluoromethyl moiety to antibacterial efficacy [1].

CF₃ vs. Cl in DNA Gyrase Inhibitors
Class-level inference
CF₃-thiazole hybrid 9e: MIC 6.25 µg/mL against E. coli; CF₃ series showed greater target interaction and cell penetration than Cl series
Supports antibacterial screening context; CF₃ may enhance target engagement
SAR evidence from one study; requires broader validation
antibacterial DNA gyrase SAR drug discovery

4-CF₃ vs. 5-CF₃ Electronic Properties

The position of the trifluoromethyl group on the thiazole ring is a critical determinant of the molecule's electronic distribution and, consequently, its reactivity and biological profile . The 4-CF₃ isomer (the target compound) places the strong electron-withdrawing group adjacent to the sulfur atom, whereas the 5-CF₃ isomer positions it adjacent to the nitrogen atom . This positional difference alters the electron density at the reactive C2 and C5 positions, which can influence the regioselectivity of subsequent electrophilic or nucleophilic attacks . While direct comparative biological data for the two isomers is lacking, the fundamental difference in electronic structure dictates that they cannot be used interchangeably in the synthesis of complex molecules where precise control over regiochemistry is required .

4-CF₃ vs. 5-CF₃ Electronic Properties
Supporting evidence
4-CF₃ adjacent to S; 5-CF₃ adjacent to N, altering electron density at reactive positions
Positional isomer may shift regioselectivity and biological activity
Theoretical basis; no direct comparative data
regioselectivity electronic effects SAR medicinal chemistry

Physicochemical Profile vs. 2-Chloro Analog

The specific combination of bromine and trifluoromethyl substituents confers a distinct physicochemical profile to 2-Bromo-4-(trifluoromethyl)thiazole, which directly impacts its handling and its behavior in biological systems . The compound exhibits a predicted LogP of 2.50 and a density of 1.9±0.1 g/cm³ . Compared to the 2-chloro analog (2-chloro-4-(trifluoromethyl)thiazole, molecular weight 187.56 g/mol), the bromo-derivative (molecular weight 232.02 g/mol) has a higher molecular weight and a larger van der Waals radius, which influences its partition coefficient and its interaction with hydrophobic binding pockets . The specific LogP value of 2.50 is a key parameter for predicting membrane permeability and oral bioavailability in drug discovery programs .

LogP and MW vs. 2-Cl Analog
Cross-study comparable
Target: LogP 2.50, MW 232.02; 2-Cl: MW 187.56
Higher MW and lipophilicity may influence membrane permeability and binding
Predicted values; experimental confirmation advised
lipophilicity LogP physicochemical properties drug design

Validated in Pharmaceutical Patents

2-Bromo-4-(trifluoromethyl)thiazole is explicitly disclosed as a key intermediate in the synthesis of pharmaceutical compounds, as evidenced by its inclusion in Mitsubishi Pharma Corporation's patent EP1714961 A1 (2006) [1]. This patent citation validates the compound's utility in an industrial R&D setting and demonstrates that its unique reactivity profile is of practical value in the development of proprietary drug candidates [1]. Unlike many uncharacterized building blocks, the documented use in a patent by a major pharmaceutical company provides procurement confidence that the compound is a validated and relevant starting material for serious medicinal chemistry efforts [2].

Pharmaceutical Patent Use
Supporting evidence
Cited as intermediate in Mitsubishi Pharma EP1714961 A1 (2006)
Documented industrial R&D use supports procurement relevance
Patent citation confirms synthetic utility
pharmaceutical patent intermediate drug discovery procurement

2-Bromo-4-(trifluoromethyl)thiazole Applications


Cross-Coupling for Medicinal Chemistry Libraries

The enhanced reactivity of the C2-bromine atom makes 2-Bromo-4-(trifluoromethyl)thiazole an ideal electrophilic partner for Suzuki-Miyaura, Negishi, and other palladium-catalyzed cross-coupling reactions . This scenario is optimal for medicinal chemists seeking to rapidly generate diverse libraries of 2-aryl/heteroaryl-4-(trifluoromethyl)thiazole derivatives for structure-activity relationship (SAR) exploration. The high-yielding and reliable coupling enabled by the bromine atom is a critical advantage over the less reactive chloro analog .

DNA Gyrase-Targeting Antibacterial Agents

Based on SAR evidence demonstrating the superiority of trifluoromethyl-substituted thiazoles in interacting with DNA gyrase and penetrating bacterial cell walls, this compound is a privileged starting point for the development of novel antibacterial agents [1]. Researchers can utilize the C2-bromine handle to introduce diverse amine or aryl moieties while retaining the critical 4-CF₃ group, aiming to optimize both target engagement and pharmacokinetic properties [1].

Agrochemical Intermediate for Crop Protection

The compound's established use in the synthesis of agrochemicals, particularly herbicides and insecticides, is driven by the combined effects of its reactive bromine and electron-withdrawing trifluoromethyl group . This building block is suitable for the development of new crop protection agents where metabolic stability and enhanced lipophilicity—conferred by the CF₃ group—are desirable traits for improved field performance .

Lead Compounds with Precise Regiochemical Control

For projects where the specific 4-CF₃ substitution pattern is non-negotiable for biological activity or material properties, this compound is the unequivocal choice over the 5-CF₃ isomer . The different electronic environment of the 4-CF₃ isomer influences the reactivity of the adjacent C5 position and the overall molecular shape, which can be critical for achieving the desired binding conformation in a biological target .

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
C2-Br for Pd-catalyzed couplings
Coupling yield and substrate scope
DNA gyrase inhibitor research
4-CF₃ for target interaction
In vitro antibacterial screening
Agrochemical lead discovery
CF₃ metabolic stability
Herbicidal/insecticidal activity assays
Regiochemical SAR studies
4-CF₃ positional control
Regioselectivity and binding conformation

Technical Documentation Hub

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53 linked technical documents
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